

# CVM-1118: A Novel TRAP1 Inhibitor for Hepatocellular Carcinoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Foslinanib |           |
| Cat. No.:            | B607536    | Get Quote |

A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CVM-1118 (**Foslinanib**) is a novel, orally bioavailable small molecule demonstrating significant potential as a therapeutic agent for hepatocellular carcinoma (HCC). This 2-phenyl-4-quinolone derivative acts as a potent anti-cancer agent through a multi-faceted mechanism of action primarily centered on the inhibition of the mitochondrial chaperone, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1] Preclinical studies have elucidated its ability to induce cancer cell apoptosis, trigger cell cycle arrest, and inhibit vasculogenic mimicry (VM), a critical pathway for tumor progression and metastasis.[1][2] This document provides a comprehensive technical overview of CVM-1118, including its mechanism of action, preclinical data, and detailed experimental protocols.

#### Introduction

Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic options for advanced disease. The development of novel targeted therapies is crucial to improving patient outcomes. CVM-1118, a phosphoric ester, is rapidly and completely metabolized to its active form, CVM-1125, following administration.[1] This active metabolite has shown potent cytotoxic and growth-inhibitory effects across a broad range of cancer cell lines at nanomolar concentrations.[1] Notably, TRAP1, the primary target of CVM-1125, is



highly expressed in various human tumors, including HCC, and its overexpression is correlated with poor survival.[1] CVM-1118 is currently under investigation in Phase 2a clinical trials for advanced HCC.[2][3]

#### **Mechanism of Action**

The anti-tumor activity of CVM-1118 is mediated by its active metabolite, CVM-1125, which directly binds to and inhibits TRAP1.[1] This interaction triggers a cascade of downstream events culminating in cancer cell death and the inhibition of tumor neovascularization.

# **TRAP1 Inhibition and Downstream Signaling**

CVM-1125 binding to TRAP1 leads to the lysosomal degradation of the TRAP1 protein.[2] This degradation disrupts mitochondrial homeostasis and key metabolic pathways within the cancer cell. Specifically, the reduction in TRAP1 levels leads to a decrease in cellular succinate, which in turn destabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1 $\alpha$ ).[1][2] The destabilization of HIF-1 $\alpha$  is a critical event, as HIF-1 $\alpha$  is a master regulator of tumor adaptation to hypoxia and promotes the expression of genes involved in angiogenesis, cell survival, and metabolism.[4]





Click to download full resolution via product page

Caption: CVM-1118's core mechanism of action.



#### **Induction of Apoptosis and Cell Cycle Arrest**

By targeting TRAP1 and destabilizing HIF-1 $\alpha$ , CVM-1118 effectively induces mitochondrial apoptosis.[1] Furthermore, experimental data has demonstrated that CVM-1118 can cause cell cycle arrest at the G2/M phase, further contributing to its anti-proliferative effects.[1][2]

# **Inhibition of Vasculogenic Mimicry**

A key and distinguishing feature of CVM-1118 is its potent inhibition of vasculogenic mimicry (VM).[1] VM is a process by which aggressive cancer cells form their own de novo vascular networks, independent of traditional endothelial cell-driven angiogenesis.[1] This contributes to tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies.[1] CVM-1118 has been shown to disrupt VM formation both in vitro and in vivo.[1][2]



Click to download full resolution via product page

Caption: Overview of CVM-1118's anti-tumor activities.

#### **Preclinical Data**

The anti-cancer efficacy of CVM-1118 and its active metabolite, CVM-1125, has been demonstrated in a variety of preclinical models.



# In Vitro Cytotoxicity

Both CVM-1118 and CVM-1125 exhibit potent cytotoxicity against a panel of human cancer cell lines, with IC50 values generally below 50 nM.[2]

| Cell Line             | Cancer Type         | CVM-1118 IC50<br>(nM) | CVM-1125 IC50<br>(nM) |
|-----------------------|---------------------|-----------------------|-----------------------|
| A549                  | Non-Small Cell Lung | < 50                  | < 50                  |
| DU-145                | Prostate            | < 50                  | < 50                  |
| HT-29                 | Colorectal          | < 50                  | < 50                  |
| MDA-MB-231            | Breast              | < 50                  | < 50                  |
| Mia PaCa-2            | Pancreatic          | < 50                  | < 50                  |
| U118MG                | Glioblastoma        | < 50                  | < 50                  |
| MDA-MB-435            | Melanoma            | < 50                  | < 50                  |
| NCI-ADR-RES           | Ovarian             | < 50                  | < 50                  |
| SK-N-MC               | Neuroblastoma       | < 50                  | < 50                  |
| Data synthesized from |                     |                       |                       |

Shen et al., 2023.[1]

[2]

#### In Vivo Tumor Growth Inhibition

In an orthotopic mouse xenograft model using the human HCT-116 colorectal cancer cell line, oral administration of CVM-1118 resulted in a dose-dependent inhibition of tumor growth.[2] At the end of the 28-day treatment period, a significant reduction in tumor volume was observed in the CVM-1118 treated groups compared to the vehicle control.[2]



| Treatment Group       | Dose      | Administration<br>Route    | Mean Tumor<br>Volume (mm³) ± SD<br>(Day 43) |
|-----------------------|-----------|----------------------------|---------------------------------------------|
| Vehicle Control       | -         | Oral, daily                | ~1200 ± 200                                 |
| CVM-1118              | 20 mg/kg  | Oral, daily                | ~800 ± 150                                  |
| CVM-1118              | 50 mg/kg  | Oral, daily                | ~600 ± 100                                  |
| CVM-1118              | 100 mg/kg | Oral, daily                | ~400 ± 80                                   |
| CVM-1118              | 20 mg/kg  | IV, every 2 days (7 times) | ~700 ± 120**                                |
| p < 0.05, **p < 0.01  |           |                            | _                                           |
| vs. vehicle. Data are |           |                            |                                             |
| approximate values    |           |                            |                                             |
| based on graphical    |           |                            |                                             |
| representation in     |           |                            |                                             |
| Shen et al., 2023.[2] |           |                            |                                             |

# In Vivo Inhibition of Vasculogenic Mimicry

Immunohistochemical analysis of tumor tissues from the HCT-116 xenograft model revealed that CVM-1118 significantly reduced the formation of VM channels.[2] The number of CD31-negative/RBC-positive channels was reduced by approximately 85% in the 100 mg/kg CVM-1118 treatment group compared to the vehicle control.[2]

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of CVM-1118.

### **Cell Culture**

 Cell Lines: A549, DU-145, HT-29, MDA-MB-231, Mia PaCa-2, and U118MG cells were cultured in DMEM supplemented with 10% FCS.[1]



- Cell Lines: MDA-MB-435 and NCI-ADR-RES cells were cultured in RPMI-1640 supplemented with 10% FCS.[1]
- Cell Line: SK-N-MC cells were cultured in MEM supplemented with 10% FCS.[1]

#### **Cytotoxicity Assay**



Click to download full resolution via product page

**Caption:** Workflow for the in vitro cytotoxicity assay.

Cell viability was determined using the Alamar Blue assay.[1] Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of CVM-1118 or CVM-1125 for 72 hours. Alamar Blue reagent was added, and after a 4-hour incubation, fluorescence was measured at 590 nm. IC50 values were calculated using a variable slope sigmoidal response fitting model in GraphPad Prism.[1]

#### **In Vitro Vasculogenic Mimicry Assay**

Aggressive human melanoma (C8161) cells were seeded at a density of  $1.0 \times 10^5$  cells per well onto 3D polymerized LDEV-free Matrigel in 12-well plates.[2] The cells were treated with various concentrations of CVM-1118 or vehicle control. After 24 hours, the formation of tubular networks was observed and photographed.[2]

### Orthotopic HCT-116 Mouse Xenograft Study

This study was conducted in accordance with institutional and national guidelines.[2] HCT-116 cells were inoculated into mice. When tumors reached approximately 100 mm³, treatment was initiated.[2] The treatment groups included a vehicle control and CVM-1118 administered orally at 20, 50, and 100 mg/kg daily for 28 days, as well as an intravenous administration group.[2] Tumor volumes were measured at the end of the study.[2] For VM analysis, tumor tissues were excised and subjected to immunohistochemical staining with an anti-human CD31 antibody to differentiate between endothelial-lined vessels and VM channels.[2]



# **Pharmacogenomic Biomarkers**

Whole Genome CRISPR Knock-Out Screening has identified potential pharmacogenomic biomarkers associated with sensitivity to CVM-1118.[1][2] Loss-of-function mutations in STK11 and NF2 were found to confer higher sensitivity to the drug.[1][2] This suggests that patients with tumors harboring these mutations may derive greater benefit from CVM-1118 therapy, offering a potential patient selection strategy for future clinical trials.[1][2]

# **Clinical Development**

CVM-1118 is currently being evaluated in Phase 2a clinical trials for patients with unresectable advanced hepatocellular carcinoma.[3][5][6] One trial is investigating CVM-1118 in combination with sorafenib, a multi-kinase inhibitor.[7] Another ongoing trial is assessing the safety and efficacy of CVM-1118 in combination with the immune checkpoint inhibitor nivolumab in patients who have progressed on prior systemic therapies.[5][6][8]

#### Conclusion

CVM-1118 represents a promising novel therapeutic agent for the treatment of hepatocellular carcinoma. Its unique mechanism of action, centered on the inhibition of TRAP1, leads to a multifaceted anti-tumor response that includes the induction of apoptosis, cell cycle arrest, and the potent inhibition of vasculogenic mimicry. The identification of potential pharmacogenomic biomarkers may further refine its clinical application. Ongoing clinical trials will be instrumental in defining the role of CVM-1118 in the evolving landscape of HCC treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathology & Oncology Research | CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [por-



journal.com]

- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. CVM-1118 in Combination With Nivolumab for Unresectable Advanced Hepatocellular Carcinoma | Clinical Research Trial Listing [centerwatch.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. CVM-1118: A potent oral anti-vasculogenic mimicry (VM) agent in combination with nivolumab in patients with unresectable advanced hepatocellular carcinoma (HCC)—A phase IIa study. - ASCO [asco.org]
- To cite this document: BenchChem. [CVM-1118: A Novel TRAP1 Inhibitor for Hepatocellular Carcinoma Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607536#cvm-1118-as-a-potential-therapy-for-liver-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





